Cas no 2114752-75-7 (1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate)

1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of azetidine-based scaffolds. Its bifunctional carboxylate groups, protected by tert-butyl and methyl esters, offer selective reactivity for stepwise derivatization. The 2-oxopropyl moiety further enhances its utility as a precursor for further functionalization, such as nucleophilic addition or reductive amination. This compound is well-suited for medicinal chemistry applications, enabling the efficient synthesis of constrained heterocycles with potential pharmacological relevance. Its stability under standard handling conditions and compatibility with a range of reaction conditions make it a practical choice for complex molecule assembly.
1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate structure
2114752-75-7 structure
商品名:1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
CAS番号:2114752-75-7
MF:C13H21NO5
メガワット:271.309544324875
CID:5686691
PubChem ID:165933310

1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate 化学的及び物理的性質

名前と識別子

    • EN300-22203205
    • 2114752-75-7
    • 1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
    • 1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
    • インチ: 1S/C13H21NO5/c1-9(15)6-13(10(16)18-5)7-14(8-13)11(17)19-12(2,3)4/h6-8H2,1-5H3
    • InChIKey: XQIPXKOFVUFYOB-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CC(C(=O)OC)(CC(C)=O)C1)=O

計算された属性

  • せいみつぶんしりょう: 271.14197277g/mol
  • どういたいしつりょう: 271.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22203205-0.5g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
0.5g
$946.0 2023-09-16
Enamine
EN300-22203205-5.0g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
5g
$4349.0 2023-05-24
Enamine
EN300-22203205-2.5g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
2.5g
$1931.0 2023-09-16
Enamine
EN300-22203205-5g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
5g
$2858.0 2023-09-16
Enamine
EN300-22203205-0.05g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
0.05g
$827.0 2023-09-16
Enamine
EN300-22203205-1.0g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
1g
$1500.0 2023-05-24
Enamine
EN300-22203205-0.1g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
0.1g
$867.0 2023-09-16
Enamine
EN300-22203205-0.25g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
0.25g
$906.0 2023-09-16
Enamine
EN300-22203205-10.0g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
10g
$6450.0 2023-05-24
Enamine
EN300-22203205-10g
1-tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate
2114752-75-7
10g
$4236.0 2023-09-16

1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate 関連文献

1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylateに関する追加情報

Research Brief on 1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate (CAS: 2114752-75-7)

1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate (CAS: 2114752-75-7) is a specialized chemical compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its azetidine ring and dicarboxylate functionalities, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and anti-inflammatory agents.

The synthesis of 1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate involves multi-step organic reactions, including the protection of functional groups and selective alkylation. Researchers have optimized these synthetic routes to improve yield and purity, making the compound more accessible for further pharmacological evaluations. The compound's unique structural features, such as the tert-butyl ester and the 2-oxopropyl moiety, contribute to its stability and reactivity, which are critical for its applications in drug design.

Recent pharmacological studies have explored the compound's potential as a precursor for the development of gamma-aminobutyric acid (GABA) receptor modulators. GABA receptors play a pivotal role in regulating neuronal excitability, and dysregulation of these receptors is implicated in various neurological disorders. Preliminary in vitro assays have demonstrated that derivatives of 1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate exhibit promising binding affinity to GABAA receptors, suggesting their potential as anxiolytic or anticonvulsant agents.

In addition to its neurological applications, this compound has also been investigated for its anti-inflammatory properties. Researchers have synthesized and tested a series of analogs, focusing on the modification of the 2-oxopropyl group to enhance bioactivity. Some of these analogs have shown significant inhibition of pro-inflammatory cytokines in cell-based assays, indicating their potential as leads for the development of new anti-inflammatory drugs. These findings underscore the compound's versatility and its relevance in addressing unmet medical needs.

Despite these promising results, challenges remain in the clinical translation of 1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate and its derivatives. Issues such as pharmacokinetic properties, metabolic stability, and toxicity profiles need to be thoroughly investigated. Future research directions may include structure-activity relationship (SAR) studies to optimize the compound's efficacy and safety, as well as in vivo studies to validate its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance this compound from the bench to the bedside.

In conclusion, 1-Tert-butyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate represents a valuable scaffold in medicinal chemistry, with demonstrated potential in CNS and anti-inflammatory drug discovery. Continued research and development efforts are expected to unlock its full therapeutic potential, paving the way for innovative treatments in the years to come.

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